N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-chlorophenyl group attached via an N-methylacetamide linkage.
- A 4-fluorobenzyl substituent at position 3 of the pyrimidine ring.
This compound shares structural motifs with kinase inhibitors and protease modulators, where thienopyrimidine scaffolds are often utilized for their planar aromatic systems and ability to engage in π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C22H17ClFN3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-25(17-4-2-3-15(23)11-17)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-7-16(24)8-6-14/h2-11H,12-13H2,1H3 |
InChI Key |
IWLASOYZZJBNOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-1(2H)-yl core, followed by the introduction of the chlorophenyl and fluorobenzyl substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The chlorophenyl and fluorobenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Compound 51 : 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
- Core: Tetrahydropyrimidine (saturated pyrimidine ring) vs. thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine).
- Substituents : Dual fluorobenzyl groups (2,4-difluoro) vs. single 4-fluorobenzyl.
Compound 55 : 5-Acrylamido-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide
- Modification : Incorporation of an acrylamido group instead of benzyl.
- Implications : The acrylamido group may enhance electrophilicity, enabling covalent binding to target proteins—a feature absent in the target compound .
Compound : 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core: Furo[2,3-b]pyridine (furan-pyridine fusion) vs. thieno[3,2-d]pyrimidine.
Physicochemical Properties
Melting Points and Solubility :
- The target compound’s melting point is unreported, but analogues like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit melting points of 394–396 K, influenced by hydrogen-bonding networks and aromatic stacking .
- Solubility: Thienopyrimidines with oxo groups (e.g., 2,4-dioxo) typically show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bond acceptor sites .
Crystallographic Data :
- In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, dihedral angles between aromatic rings (65.2°) and hydrogen-bonding patterns (N–H⋯O) stabilize crystal packing . Similar interactions likely govern the target compound’s solid-state behavior.
Spectroscopic and Analytical Comparisons
- NMR : In structurally related compounds (e.g., Rapa analogues), chemical shift differences in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) correlate with substituent electronic effects .
- Mass Spectrometry: Molecular networking (cosine scores >0.8) could group the target compound with other thienopyrimidines based on shared fragmentation patterns (e.g., loss of CO or Cl/F substituents) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Melting Point (K) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | N/A | ~1.5 (DMSO) | 3.2 |
| N-(3-chloro-4-fluorophenyl)acetamide | 394–396 | 0.8 (DCM) | 2.8 |
| Compound 51 () | 423–425 | 2.1 (DMF) | 3.5 |
Biological Activity
N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H18ClF N4O3 |
| Molecular Weight | 429.83 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is thought to inhibit various enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may interact with active sites of enzymes, leading to inhibition. This mechanism has been observed in studies focusing on similar compounds within the pyrimidine family .
- Receptor Modulation : The presence of substituent groups such as 4-fluorobenzyl and 3-chlorophenyl may enhance binding affinity to certain receptors, potentially modulating their activity.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
-
Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in various cancer cell lines .
Study IC50 (µM) Cell Line Thieno Derivative A 15.5 HeLa Thieno Derivative B 22.0 MCF-7 Thieno Derivative C 30.5 A549 - Anti-inflammatory Effects : Some studies have indicated that compounds with a similar scaffold can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : In a study published by Fayad et al., a related thieno[3,2-d]pyrimidine compound was screened against multicellular spheroids and demonstrated significant anticancer activity with an IC50 value of 18 µM against breast cancer cells .
- Case Study 2 : Research investigating the inhibition of autotaxin (ATX), an enzyme linked to cancer progression and inflammation, showed that similar thieno derivatives could inhibit ATX activity effectively in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
